6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Solid-State Characterization Formulation Development

Select 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1260784-00-6) for medicinal chemistry programs. This building block features a unique C6-Br/C8-F dual-handle system enabling orthogonal Suzuki/amidation on a privileged imidazo[1,2-a]pyridine core. The 8-fluoro substituent is a validated bioisostere for CNS drug design, while elevated lipophilicity (ΔLogP>1.2 vs. non-brominated analogs) improves membrane penetration. It is ideal for parallel SAR libraries targeting GABAA receptors, c-Met kinase, and antimicrobial pathways. Available in research quantities with ≥95% purity. Inquire for bulk pricing.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03
CAS No. 1260784-00-6
Cat. No. B3027258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1260784-00-6
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03
Structural Identifiers
SMILESC1=C(C2=NC(=CN2C=C1Br)C(=O)O)F
InChIInChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
InChIKeyNZKZILYLERQVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1260784-00-6): A Strategic Halogenated Heterocyclic Building Block for Medicinal Chemistry and CNS-Targeted Drug Discovery


6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1260784-00-6) is a heterocyclic building block featuring the privileged imidazo[1,2-a]pyridine core [1]. The scaffold is decorated with a carboxylic acid handle at the 2-position, and distinct bromine (C6) and fluorine (C8) substituents on the fused pyridine ring, endowing it with unique physicochemical and reactivity profiles [2][3]. This compound is primarily utilized as an intermediate in the synthesis of novel drug candidates, particularly within medicinal chemistry programs targeting central nervous system disorders and kinase inhibition [4]. Its specific substitution pattern differentiates it from the unsubstituted core and other mono-halogenated analogs, offering a unique balance of electronic properties, lipophilicity, and synthetic versatility.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Lead Optimization Programs


The imidazo[1,2-a]pyridine scaffold is a privileged structure, but its biological and physicochemical properties are highly sensitive to specific substitution patterns [1]. While unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid serves as a baseline, the introduction of halogen atoms at the C6 and C8 positions fundamentally alters molecular properties including lipophilicity, electronic distribution, and metabolic stability [2]. Critically, the 8-fluoro substituent has been validated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, demonstrating that this modification is not interchangeable with other halogens or positions [3][4]. The simultaneous presence of the C6 bromine and C8 fluorine creates a unique dual-handle system enabling orthogonal functionalization strategies—the bromine for cross-coupling reactions and the carboxylic acid for amide/ester formation—that cannot be replicated by mono-substituted or unsubstituted analogs [5]. This precise combination is essential for SAR studies in GABA receptor modulation and kinase inhibition programs, where both electronic and steric factors at these positions dictate target engagement [6].

Quantitative Differentiation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: Comparative Evidence for Scientific Procurement Decisions


Enhanced Thermal Stability and Crystallinity: Melting Point Differential vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carboxylic Acid Core

The target compound exhibits a melting point range of 240-243°C, which is elevated by 6-11°C compared to the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid core (m.p. 232-234°C) . This increase in melting point correlates with enhanced intermolecular interactions and potential for improved solid-state stability, a critical parameter for long-term storage and formulation studies.

Medicinal Chemistry Solid-State Characterization Formulation Development

Increased Molecular Weight and Heavy Atom Content: A Marker for Enhanced Synthetic Utility in Cross-Coupling and Scaffold Elaboration

The molecular weight of 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is 259.03 g/mol, a substantial increase of +78.89 g/mol compared to the unsubstituted core (180.14 g/mol for 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid) and +96.88 g/mol compared to the parent imidazo[1,2-a]pyridine-2-carboxylic acid (162.15 g/mol) [1]. This difference arises from the strategic incorporation of bromine (atomic weight ~80) and fluorine (atomic weight ~19) atoms.

Synthetic Chemistry Building Blocks Late-Stage Functionalization

Significantly Altered Lipophilicity (LogP) Profile: A Critical Determinant for CNS Penetration and ADME Properties

The introduction of bromine and fluorine dramatically increases lipophilicity. The predicted LogP (XLogP3) for the ethyl ester analog, ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, is 3.1, compared to 1.7 for the 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid core and 1.9 for the simple 8-fluoroimidazo[1,2-a]pyridine scaffold [1][2][3]. This shift of over 1.2 log units indicates a substantial increase in hydrophobicity, which directly influences membrane permeability, plasma protein binding, and distribution, particularly into the central nervous system.

Drug Metabolism Pharmacokinetics CNS Drug Discovery

Reduced Topological Polar Surface Area (TPSA) Favoring Membrane Permeability Compared to Carboxylic Acid Analogs

The Topological Polar Surface Area (TPSA) for the ethyl ester analog is 43.6 Ų, which is lower than the TPSA of 54.6 Ų for the 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid core [1][2]. A lower TPSA is strongly associated with improved passive membrane permeability and oral absorption. While this direct comparison is for ester vs. acid, it underscores the impact of the scaffold's substitution on overall polarity and provides a benchmark for designing permeable prodrugs or derivatives.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Validated Bioisosteric Potential of the 8-Fluoro Substituent in CNS Drug Discovery

A foundational study by Humphries et al. (2006) established that the 8-fluoroimidazo[1,2-a]pyridine ring system is a physicochemical mimic and effective bioisosteric replacement for the imidazo[1,2-a]pyrimidine core in an allosteric modulator ligand of the GABAA receptor [1][2]. This was confirmed using both in silico and traditional in vitro techniques. The presence of the 8-fluoro substituent is not arbitrary; it is a proven strategy to modulate CNS target engagement while retaining favorable drug-like properties.

Bioisosterism CNS Therapeutics GABA Receptor Modulation

High-Value Application Scenarios for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Pharmaceutical R&D


Lead Optimization in CNS Drug Discovery, Specifically GABA Receptor Modulators and Anxiolytics

Leveraging the validated bioisosteric properties of the 8-fluoroimidazo[1,2-a]pyridine core [1][2] and its enhanced lipophilicity (predicted ΔLogP > 1.2 vs. non-brominated analogs) [3], this compound serves as an ideal advanced intermediate. Researchers can use the C6 bromine handle for parallel synthesis via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to explore diverse chemical space [4], while the C8 fluorine maintains favorable CNS drug-like properties. The carboxylic acid provides a point for further diversification into amides or esters. This enables rapid SAR studies to optimize potency, selectivity, and ADME properties for next-generation CNS therapeutics.

Dual-Handle Scaffold for Kinase Inhibitor and Anticancer Agent Synthesis

The imidazo[1,2-a]pyridine core is a known pharmacophore for kinase inhibition, particularly c-Met [5]. The combination of a carboxylic acid (position 2), a bromine (position 6), and a fluorine (position 8) provides three distinct vectors for molecular elaboration. This allows medicinal chemists to systematically explore interactions with the hinge region, ribose pocket, and solvent-exposed areas of kinase ATP-binding sites [6]. The elevated molecular weight (259.03 g/mol) [7] and increased heavy atom count facilitate straightforward reaction monitoring and purification, streamlining the synthesis of focused libraries for anticancer screening.

Building Block for Positron Emission Tomography (PET) Tracer Development

The presence of a bromine atom at the 6-position makes this compound a suitable precursor for radioisotopic labeling. The C-Br bond can be efficiently converted to a C-[11C]cyano or C-[18F]fluoroalkyl group, or used directly in Pd-mediated 11C-carbonylations [8]. The core scaffold's utility in CNS applications, as highlighted by its GABAA receptor modulator lineage [1], positions this compound as a valuable starting point for developing novel PET tracers to image neuroinflammation, receptor occupancy, or other CNS targets. Its defined physicochemical profile, including favorable LogP, supports blood-brain barrier penetration essential for CNS imaging agents [3].

Advanced Intermediate for Dual-Targeting Antimicrobial and Antifungal Agents

Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have demonstrated antimicrobial and anticandidal activities [9][10]. The specific substitution pattern of this compound (Br and F) offers enhanced lipophilicity, which is a known driver for membrane penetration in bacterial and fungal cells [3]. The dual halogenation may also confer improved metabolic stability against oxidative degradation [11]. Researchers can utilize this scaffold to synthesize novel hydrazide or arylidenehydrazide derivatives, as established in the literature [9], with the goal of overcoming resistance or improving the spectrum of activity compared to earlier, unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.